5-Methyl-2-propylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-2-PROPYL-PYRIDINE is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This compound is known for its unique structural features, which include a methyl group at the 5-position and a propyl group at the 2-position of the pyridine ring. These structural modifications impart distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-PROPYL-PYRIDINE can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylpyridine with propyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyridine, followed by the addition of a propyl halide to introduce the propyl group at the 2-position.
Another approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-propyl-3-methyl-1,3-butadiene with ammonia or primary amines under high-temperature conditions can lead to the formation of 5-METHYL-2-PROPYL-PYRIDINE.
Industrial Production Methods
In industrial settings, the production of 5-METHYL-2-PROPYL-PYRIDINE often involves continuous flow processes to ensure high yields and purity. Catalytic methods, such as the use of transition metal catalysts, can enhance the efficiency of the synthesis. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-2-PROPYL-PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyridine ring can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur at the 3- and 4-positions of the pyridine ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
Scientific Research Applications
5-METHYL-2-PROPYL-PYRIDINE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-METHYL-2-PROPYL-PYRIDINE depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-5-PROPYL-PYRIDINE: Similar structure but with different substitution pattern.
3-METHYL-2-PROPYL-PYRIDINE: Another isomer with variations in the position of substituents.
4-METHYL-2-PROPYL-PYRIDINE: Differently substituted pyridine with potential differences in reactivity and properties.
Uniqueness
5-METHYL-2-PROPYL-PYRIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and interactions with other molecules can differ significantly from its isomers, making it valuable for specific applications in research and industry.
Properties
CAS No. |
18113-79-6 |
---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
5-methyl-2-propylpyridine |
InChI |
InChI=1S/C9H13N/c1-3-4-9-6-5-8(2)7-10-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
DRQKJCKPTOWTOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.